11-Dehydro-txb2

Description

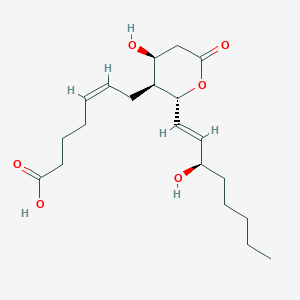

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(2R,3S,4S)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYIVXDPWBUJBQ-UHHGALCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67910-12-7 | |

| Record name | 11-Dehydro-TXB2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67910-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-DEHYDROTHROMBOXANE B2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ6ST9UG7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Clinical Significance of Urinary 11-Dehydrothromboxane B2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Urinary 11-dehydrothromboxane B2 (11-dehydro-TXB2), a stable metabolite of the potent but unstable platelet agonist thromboxane A2 (TXA2), has emerged as a crucial non-invasive biomarker for assessing in vivo platelet activation.[1][2][3] Its measurement provides a reliable index of systemic TXA2 biosynthesis, offering valuable insights into the pathophysiology and prognosis of a spectrum of age-related and atherothrombotic diseases.[1][2][4] Elevated levels of urinary this compound are strongly associated with an increased risk of major adverse cardiovascular events (MACE), including myocardial infarction and stroke, and all-cause mortality in high-risk patient populations.[1][4][5][6] Furthermore, this biomarker is instrumental in evaluating the efficacy of antiplatelet therapies, particularly low-dose aspirin, and identifying individuals with "aspirin resistance," who may exhibit incomplete suppression of thromboxane-mediated platelet activity.[1][7][8]

This technical guide provides a comprehensive overview of the clinical significance of urinary this compound, detailed experimental protocols for its quantification, and a depiction of the relevant signaling pathways.

Data Presentation: Quantitative Insights into Urinary this compound

The following tables summarize key quantitative data related to urinary this compound levels in various clinical contexts.

Table 1: Reference Ranges and Thresholds for Urinary this compound

| Population/Condition | Method | Reported Value (pg/mg creatinine) | Clinical Significance | Reference |

| Healthy Adults | LC-MS/MS | 635 ± 427 (mean ± SD) | Normal physiological range. | [9] |

| Healthy Individuals | Not Specified | 1119 (mean), 62-3121 (range) | Baseline for comparison. | [10] |

| Aspirin-naïve healthy subjects | Not Specified | < 2500 | Upper normal limit of baseline platelet activity. | [10][11] |

| Aspirin-treated patients | Not Specified | < 1500 | Indicates effective suppression of platelet activity. | [12][13] |

Table 2: Association of Urinary this compound with Cardiovascular Risk

| Study Population | Key Finding | Quantitative Data | Reference |

| Stable Atherosclerotic Cardiovascular Disease (ASCVD) on aspirin | Higher levels associated with increased risk of MACE. | Highest tertile vs. lowest: Adjusted Hazard Ratio 2.92 (95% CI 1.08–8.70). | [5] |

| Acute Myocardial Infarction (AMI) | Higher baseline levels predict 1-year cumulative MACE. | Odds Ratio for MACE: 1.58 (95% CI 1.095–2.33) per log-unit increase. | [4] |

| Atrial Fibrillation on oral anticoagulants | Higher levels associated with increased cardiovascular events (CVEs) and CV death. | Patients with CVEs had significantly higher median levels (186 vs. 98 ng/mg creatinine). | [6] |

| Aspirin-naïve males with Metabolic Syndrome | Elevated levels are frequent and correlate with cardiovascular risk factors. | Two-thirds of patients had levels ≥2500 pg/mg creatinine. | [2][10] |

Table 3: Correlation of Urinary this compound with Inflammatory and Other Biomarkers

| Study Population | Correlated Biomarker | Correlation Coefficient (r) | p-value | Reference |

| Stable ASCVD on aspirin | P-selectin | 0.319 | <0.001 | [5][14] |

| Stable ASCVD on aspirin | E-selectin | 0.245 | 0.007 | [5][14] |

| AMI | White Blood Cell Count | 0.23 | 0.002 | [4] |

| AMI | High-sensitivity C-reactive protein (hs-CRP) | 0.31 | <0.001 | [4] |

| Aspirin-naïve males with Metabolic Syndrome | Homocysteine, hs-CRP, adiponectin, waist-to-hip ratio, total cholesterol | Not specified | Statistically significant predictors | [2][7] |

Experimental Protocols

The quantification of urinary this compound is primarily achieved through two methodologies: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is considered the gold standard for its high specificity and accuracy, while ELISA offers a more accessible and high-throughput alternative.[5]

Methodology 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the general steps for a competitive ELISA for urinary this compound. Specific details may vary based on the commercial kit used.

1. Principle: In a competitive ELISA, a known amount of enzyme-labeled this compound competes with the this compound present in the urine sample for binding to a limited number of specific antibody-coated wells. The amount of color produced by the enzyme's substrate is inversely proportional to the concentration of this compound in the sample.

2. Materials:

-

ELISA kit for this compound (containing pre-coated microplate, standards, conjugate, antibody, wash buffer, substrate, and stop solution)

-

Urine samples

-

Deionized water

-

Microplate reader

3. Procedure: a. Sample and Standard Preparation: i. Allow all reagents to reach room temperature. ii. Prepare a standard curve by serially diluting the provided this compound standard according to the kit instructions. iii. Dilute urine samples as recommended by the manufacturer.

Methodology 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the quantification of urinary this compound using LC-MS/MS.

1. Principle: LC-MS/MS combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated from other urinary components, then ionized, and its specific mass-to-charge ratio and fragmentation pattern are detected for precise quantification.

2. Materials:

-

Urine samples

-

Deuterium-labeled this compound internal standard

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system (including a high-performance liquid chromatograph and a tandem mass spectrometer)

-

Appropriate solvents for extraction and chromatography

3. Procedure: a. Sample Preparation (Solid-Phase Extraction): i. Spike urine samples with a known amount of the deuterium-labeled internal standard. ii. Condition the SPE cartridge with appropriate solvents (e.g., methanol followed by water). iii. Load the urine sample onto the SPE cartridge. iv. Wash the cartridge with a weak solvent to remove interfering substances. v. Elute the this compound and the internal standard from the cartridge with a stronger organic solvent. vi. Evaporate the eluate to dryness under a stream of nitrogen. vii. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Mandatory Visualizations

Signaling Pathways

The biological effects of thromboxane A2, the precursor to this compound, are mediated through its interaction with the thromboxane A2 receptor (TP receptor), a G protein-coupled receptor. This interaction triggers a cascade of intracellular signaling events, primarily through the Gq and G12/13 pathways, leading to platelet activation and vasoconstriction.

Caption: Thromboxane A2 Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of urinary this compound.

Caption: Urinary this compound Analysis Workflow.

Conclusion

The measurement of urinary this compound serves as a powerful tool in both clinical research and drug development. Its established role as a prognostic biomarker in cardiovascular diseases and its utility in assessing antiplatelet therapy response underscore its clinical significance. The methodologies outlined in this guide provide a framework for the accurate and reliable quantification of this important analyte, facilitating further research into its role in health and disease and aiding in the development of novel therapeutic strategies targeting platelet activation and thrombosis.

References

- 1. G-Protein–Coupled Receptors Signaling Pathways in New Antiplatelet Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Costimulation of Gi- and G12/G13-mediated signaling pathways induces integrin alpha IIbbeta 3 activation in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Gα12 and Gα13: Versatility in Physiology and Pathology [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mabtech.com [mabtech.com]

- 14. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to the Biosynthesis of 11-dehydro-thromboxane B2 from Thromboxane A2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thromboxane A2 (TXA2) is a potent but highly unstable lipid mediator derived from arachidonic acid. It plays a critical role in hemostasis and thrombosis by promoting platelet aggregation and vasoconstriction.[1][2] Due to its short half-life of approximately 30 seconds in aqueous solutions, direct measurement of TXA2 in biological systems is not feasible.[1][3] Consequently, the assessment of in vivo TXA2 production relies on the quantification of its more stable downstream metabolites.[4] This guide provides a comprehensive overview of the biosynthesis of 11-dehydro-thromboxane B2 (11-dehydro-TXB2), a major, long-lived metabolite of TXA2, which serves as a reliable biomarker for platelet activation and thromboxane synthesis.[5][6] Understanding this pathway is crucial for researchers and professionals involved in cardiovascular disease research and the development of antiplatelet therapies.

Biosynthesis Pathway

The formation of this compound from TXA2 is a multi-step enzymatic and non-enzymatic process that begins with the liberation of arachidonic acid from membrane phospholipids.

From Arachidonic Acid to Prostaglandin H2 (PGH2)

The biosynthesis cascade is initiated by the action of phospholipase A2, which releases arachidonic acid from the cell membrane. Cyclooxygenase (COX) enzymes, primarily COX-1 in platelets, then convert arachidonic acid into the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2).[3]

Formation of Thromboxane A2 (TXA2)

PGH2 is subsequently isomerized to TXA2 by the action of TXA2 synthase, an enzyme predominantly found in activated platelets.[3][7]

Hydrolysis to Thromboxane B2 (TXB2)

Given its instability, TXA2 is rapidly hydrolyzed non-enzymatically in aqueous environments to the biologically inactive but stable metabolite, Thromboxane B2 (TXB2).[1][3]

Enzymatic Conversion to 11-dehydro-thromboxane B2

The final and key step in the formation of the biomarker is the enzymatic conversion of TXB2 to this compound. This reaction is catalyzed by 11-hydroxythromboxane B2 dehydrogenase (TXDH) , which has been identified as a cytosolic aldehyde dehydrogenase.[5] This enzyme catalyzes the dehydrogenation at the C-11 position of TXB2.

Quantitative Data Presentation

The following tables summarize key quantitative data related to the biosynthesis and measurement of this compound.

Table 1: Half-lives of Thromboxane Metabolites

| Metabolite | Half-life | Reference |

| Thromboxane A2 (TXA2) | ~30 seconds | [1][3] |

| 11-dehydro-thromboxane B2 | ~45 minutes |

Table 2: Concentrations of this compound in Human Biological Fluids

| Analyte | Matrix | Population | Concentration (mean ± SD or range) | Reference |

| This compound | Plasma | Healthy Volunteers | 0.9 - 1.8 pg/mL | |

| This compound | Plasma | Healthy Controls (61 ± 7 years) | 1.8 ± 0.9 pg/mL | |

| This compound | Plasma | Patients with Severe Atherosclerosis | 5 - 50 pg/mL | |

| This compound | Plasma | Patients with Ischemic Stroke (62 ± 9 years) | 5.4 ± 2.5 pg/mL | |

| This compound | Urine | Healthy Adults (n=13) | 635 ± 427 pg/mg creatinine | [1] |

| This compound | Urine | Healthy Male Volunteers | 792 ± 119 pg/mg creatinine | |

| This compound | Urine | Males with Metabolic Syndrome | Elevated (≥2500 pg/mg creatinine in two-thirds of patients) |

Table 3: Performance Characteristics of Analytical Methods for this compound Quantification

| Method | Matrix | Assay Range | Limit of Detection / Sensitivity | Reference |

| ELISA | Plasma, Serum, Urine | 15.6 - 2,000 pg/mL | Sensitivity (80% B/B0): ~34 pg/mL, LOD: 16 pg/mL | |

| ELISA | Tissue Culture Media, Urine | 9.8 - 10,000 pg/mL | 4.31 pg/mL | |

| LC-MS/MS | Urine | 50 pg - 10 ng per tube | - | [1] |

| LC-MS/MS | Urine | 25.0 – 2500 pg/mL | - | |

| GC-MS/MS | Urine | - | Interassay CV: 1.3% |

Experimental Protocols

Measurement of Urinary this compound by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is a representative example based on commercially available competitive ELISA kits.

1. Principle: This is a competitive immunoassay where the concentration of this compound in the sample is inversely proportional to the colorimetric signal. This compound in the sample competes with a fixed amount of enzyme-conjugated this compound for binding to a limited number of specific antibody sites on a microplate.

2. Materials:

-

Microplate pre-coated with goat anti-rabbit IgG

-

This compound standard

-

This compound-alkaline phosphatase conjugate

-

Rabbit anti-11-dehydro-TXB2 antibody

-

Wash buffer

-

pNpp substrate

-

Stop solution

-

Urine samples

3. Sample Collection and Preparation:

-

Collect a random urine sample in a clean container.[5]

-

For some commercial kits, transfer the urine into a transport tube containing a preservative within 24 hours of collection.[5]

-

Invert the tube several times to mix.

-

Freeze the sample until analysis.[5]

-

Before the assay, thaw the urine samples and centrifuge to remove any particulate matter.

4. Assay Procedure:

-

Bring all reagents and samples to room temperature.

-

Prepare serial dilutions of the this compound standard to generate a standard curve.

-

Add standards and urine samples to the wells of the microplate.

-

Add the this compound-alkaline phosphatase conjugate to each well.

-

Add the rabbit anti-11-dehydro-TXB2 antibody to each well.

-

Incubate the plate, typically for 18 hours at 4°C or as specified by the kit manufacturer.

-

Wash the plate multiple times with wash buffer to remove unbound reagents.

-

Add pNpp substrate to each well and incubate for 60-90 minutes at room temperature to allow for color development.

-

Stop the enzyme reaction by adding a stop solution.

-

Read the absorbance of each well at a wavelength of 405-420 nm using a microplate reader.

-

Calculate the concentration of this compound in the samples by interpolating from the standard curve. Results are typically normalized to urinary creatinine concentration and expressed as pg/mg creatinine.

Quantification of Urinary this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the key steps for a highly sensitive and specific quantification method.

1. Principle: LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. A stable isotope-labeled internal standard is used for accurate quantification.

2. Materials:

-

LC-MS/MS system (e.g., SCIEX Triple Quad)

-

Analytical column (e.g., Waters ACQUITY UPLC BEH C18)

-

This compound analytical standard

-

Deuterium-labeled this compound internal standard

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode anion exchange)

-

Solvents for extraction and chromatography (e.g., methanol, acetonitrile, water, formic acid, acetic acid)

-

Urine samples

3. Sample Preparation (Solid-Phase Extraction):

-

To 1 mL of urine, add the deuterium-labeled internal standard.

-

Acidify the sample with hydrochloric acid.

-

Condition the SPE cartridge with methanol and hydrochloric acid.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge to remove interferences, typically with an acidic water/methanol mixture followed by water.

-

Elute the analyte using a solvent mixture such as dichloromethane and formic acid.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Mobile Phase A: Water/Acetic Acid (e.g., 75:25 v/v)

-

Mobile Phase B: Methanol/Acetonitrile (e.g., 60:40 v/v)

-

Flow Rate: 0.45 mL/min

-

Column Temperature: 45 °C

-

A gradient elution is typically used to separate this compound from other urine components.

-

-

Tandem Mass Spectrometry:

5. Quantification:

-

A calibration curve is generated by analyzing a series of known concentrations of the this compound standard with a fixed concentration of the internal standard.

-

The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the standard.

-

The concentration of this compound in the unknown samples is determined from this calibration curve.

Mandatory Visualizations

Caption: Biosynthesis pathway of this compound from arachidonic acid.

Caption: Simplified Thromboxane A2 signaling pathway in platelets.

Caption: Workflow for clinical measurement of urinary this compound.

Conclusion

The measurement of urinary or plasma this compound provides a reliable and non-invasive method for assessing in vivo thromboxane A2 production and platelet activation.[4] This is of paramount importance in understanding the pathophysiology of cardiovascular diseases and in monitoring the efficacy of antiplatelet therapies, such as aspirin. The detailed methodologies and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working in this critical area of study. The continued refinement of analytical techniques, such as LC-MS/MS, will further enhance the precision and utility of this compound as a key biomarker in both clinical and research settings.[1]

References

- 1. Fractional conversion of thromboxane B2 to urinary 11-dehydrothromboxane B2 in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 11-Hydroxythromboxane B2 dehydrogenase is identical to cytosolic aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactome | TXB2 is converted to 11dh-TXB2 by TXDH [reactome.org]

- 5. mdpi.com [mdpi.com]

- 6. 11-Dehydrothromboxane B2 - Wikipedia [en.wikipedia.org]

- 7. Long-lived enzymatic metabolites of thromboxane B2 in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Enzymatic Conversion of Thromboxane B2 to 11-Dehydro-Thromboxane B2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction, is a key player in cardiovascular physiology and pathology. Due to its short half-life, the direct measurement of TXA2 is impractical. Consequently, the quantification of its stable metabolites serves as a reliable index of its in vivo production. One of the primary metabolic pathways of TXA2 involves its rapid hydrolysis to the biologically inactive thromboxane B2 (TXB2), which is then enzymatically converted to 11-dehydro-thromboxane B2 (11-dehydro-TXB2). This conversion is catalyzed by the NAD+-dependent enzyme 11-hydroxythromboxane B2 dehydrogenase (11-HDH), which has been identified as a cytosolic aldehyde dehydrogenase.[1][2] The measurement of this compound in biological fluids, such as urine and plasma, offers a non-invasive and accurate assessment of platelet activation and TXA2 biosynthesis, making it a crucial biomarker in cardiovascular research and drug development.[3]

This technical guide provides a comprehensive overview of the enzymatic conversion of TXB2 to this compound, including detailed experimental protocols, quantitative data, and visual representations of the relevant pathways and workflows.

Biochemical Pathway

The formation of this compound is a critical step in the metabolism of thromboxanes. The pathway begins with the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. Thromboxane synthase then converts PGH2 to the highly unstable TXA2. TXA2 is rapidly hydrolyzed, either enzymatically or non-enzymatically, to TXB2. Finally, 11-hydroxythromboxane B2 dehydrogenase catalyzes the oxidation of the C-11 hydroxyl group of TXB2 to a ketone group, forming this compound.

Quantitative Data

The concentration of this compound is a sensitive biomarker that can vary based on physiological and pathological conditions. The following tables summarize key quantitative data related to the enzymatic conversion and typical concentrations found in human samples.

Table 1: Enzyme Kinetic Parameters for 11-Hydroxythromboxane B2 Dehydrogenase

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Coenzyme | Reference |

| Porcine Kidney | Thromboxane B2 | 2900 | 214 | NAD+ | [4] |

| Porcine Liver | Thromboxane B2 | 8.1 | Not Reported | NAD+ | [5] |

| Porcine Liver | This compound | 8.0 | Not Reported | NADH | [5] |

| Porcine Liver | NAD+ | 23 | Not Reported | - | [5] |

Table 2: Concentration of 11-dehydro-Thromboxane B2 in Human Biological Fluids

| Biological Matrix | Population | Concentration | Method | Reference |

| Plasma | Healthy Volunteers | 0.9 - 1.8 pg/mL | GC/MS | [3] |

| Plasma | Patients with severe atherosclerosis | 5 - 50 pg/mL | GC/MS | [3] |

| Urine | Healthy Adults | 635 ± 427 pg/mg creatinine | LC-MS/MS | |

| Urine | Healthy Male Volunteers | 595 ± 114 ng/g creatinine | RIA | |

| Urine | Healthy Individuals | 1119 pg/mg creatinine (range: 62–3121) | Not Specified | |

| Urine | Males with Metabolic Syndrome | Elevated (≥2500 pg/mg creatinine) in 66% | ELISA |

Experimental Protocols

Enzymatic Assay of 11-Hydroxythromboxane B2 Dehydrogenase

This protocol is adapted from the purification and characterization of the enzyme from porcine liver and is based on a radioimmunoassay (RIA) to detect the formation of this compound.

Materials:

-

Purified or partially purified 11-hydroxythromboxane B2 dehydrogenase

-

Thromboxane B2 (substrate)

-

NAD+ (coenzyme)

-

Tris-HCl buffer (pH 8.0)

-

Bovine Serum Albumin (BSA)

-

[3H]-11-dehydro-thromboxane B2 (for RIA standard curve)

-

Antibody against 11-dehydro-thromboxane B2

-

Dextran-coated charcoal

-

Scintillation cocktail and counter

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, NAD+, and the enzyme preparation.

-

Initiation of Reaction: Start the reaction by adding Thromboxane B2 to the reaction mixture. The final volume should be standardized (e.g., 100 µL).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., citric acid to lower the pH) or by heat inactivation.

-

Quantification of this compound by RIA:

-

To the reaction mixture, add a known amount of [3H]-11-dehydro-TXB2 and the specific antibody.

-

Incubate to allow for competitive binding between the unlabeled (enzymatically formed) and labeled this compound.

-

Separate the antibody-bound fraction from the free fraction using dextran-coated charcoal.

-

Centrifuge and measure the radioactivity in the supernatant (antibody-bound fraction) using a scintillation counter.

-

-

Calculation: Calculate the amount of this compound produced in the enzymatic reaction by comparing the results to a standard curve generated with known amounts of unlabeled this compound.

-

Enzyme Activity: Express the enzyme activity as the amount of product formed per unit time per milligram of protein (e.g., nmol/min/mg).

Quantification of 11-dehydro-Thromboxane B2 in Urine by LC-MS/MS

This protocol outlines a general procedure for the analysis of this compound in human urine using liquid chromatography-tandem mass spectrometry.

Materials:

-

Urine sample

-

Deuterated this compound internal standard (e.g., this compound-d4)

-

Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode)

-

Methanol, Acetonitrile, Water (LC-MS grade)

-

Formic acid or Acetic acid

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples to remove any particulate matter.

-

To a known volume of urine (e.g., 1 mL), add the deuterated internal standard.

-

Acidify the sample with formic acid or acetic acid to a pH of ~3-4.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the acidified urine sample onto the cartridge.

-

Wash the cartridge with a low-organic solvent wash (e.g., 10% methanol in water) to remove polar interferences.

-

Elute the analyte with a high-organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Liquid Chromatography: Separate the analyte from other components using a C18 reverse-phase column with a gradient elution of water and acetonitrile/methanol (both containing a small percentage of formic acid).

-

Mass Spectrometry: Detect and quantify the analyte using tandem mass spectrometry in negative ion mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for this compound and its deuterated internal standard should be monitored.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of this compound.

-

Calculate the concentration of this compound in the urine sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

-

Normalize the concentration to the creatinine level in the urine sample to account for variations in urine dilution.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a biological sample.

Conclusion

The enzymatic conversion of thromboxane B2 to 11-dehydro-thromboxane B2 is a cornerstone of thromboxane metabolism and its measurement provides invaluable insights into platelet activity and cardiovascular health. The protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to accurately assess this important biomarker. The continued refinement of analytical techniques, particularly in mass spectrometry, will further enhance the sensitivity and specificity of this compound quantification, solidifying its role in both basic research and clinical applications.

References

- 1. 11-Hydroxythromboxane B2 dehydrogenase is identical to cytosolic aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactome | TXB2 is converted to 11dh-TXB2 by TXDH [reactome.org]

- 3. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and some properties of 11-hydroxythromboxane B2 dehydrogenase from porcine kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification and characterization of an NAD(+)-dependent dehydrogenase that catalyzes the oxidation of thromboxane B2 at C-11 from porcine liver. Development and application of 11-dehydro-thromboxane B2 radioimmunoassay to enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]

role of 11-dehydro-txb2 in platelet aggregation pathways

An In-depth Technical Guide on the Role of 11-Dehydro-Thromboxane B2 in Platelet Aggregation Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

11-dehydro-thromboxane B2 (11-dehydro-TXB2) is a major, stable, and biologically inactive metabolite of the potent platelet agonist, Thromboxane A2 (TXA2). Due to the extremely short half-life of TXA2 (approximately 30 seconds), direct measurement is impractical for assessing in vivo platelet activity.[1][2] Consequently, quantifying urinary or plasma levels of this compound serves as a reliable and non-invasive method to determine the systemic production of TXA2.[3][4] This makes it an invaluable biomarker for evaluating platelet activation in various pathophysiological states, including atherothrombosis, and for monitoring the efficacy of antiplatelet therapies, particularly aspirin.[5][6] This guide details the biochemical pathways involving this compound, presents quantitative data on its levels in health and disease, outlines key experimental protocols for its measurement and for assessing platelet function, and provides visual diagrams of the core signaling and experimental workflows.

The Thromboxane Biosynthesis and Metabolic Pathway

The generation of this compound is the terminal step in the metabolic cascade of Thromboxane A2. This pathway originates from arachidonic acid released from the platelet membrane phospholipids.

-

Arachidonic Acid to PGH2: In platelets, the enzyme Cyclooxygenase-1 (COX-1) metabolizes arachidonic acid into the unstable endoperoxide, Prostaglandin H2 (PGH2). This is the primary target of aspirin, which irreversibly acetylates and inactivates the COX-1 enzyme.[7][8]

-

PGH2 to Thromboxane A2 (TXA2): The enzyme thromboxane synthase then rapidly converts PGH2 into the highly potent but unstable TXA2.[9][10] TXA2 is a powerful vasoconstrictor and stimulates the activation and aggregation of new platelets by binding to Thromboxane-Prostanoid (TP) receptors.[2][7]

-

TXA2 Hydrolysis to TXB2: In aqueous solution, TXA2 is hydrolyzed within seconds to the more stable, but biologically inactive, Thromboxane B2 (TXB2).[2][11]

-

TXB2 Metabolism to this compound: TXB2 is further metabolized in the liver, primarily through the action of 11-hydroxythromboxane B2 dehydrogenase, into 11-dehydro-thromboxane B2, which is then excreted in the urine.[7][12] This final metabolite has a long circulating half-life, making it an ideal biomarker.[7][13]

While platelets are the predominant source of TXA2 via COX-1, other cells, such as monocytes and macrophages, can produce it via the COX-2 pathway, especially in inflammatory conditions.[14][15]

References

- 1. ddescholar.acemap.info [ddescholar.acemap.info]

- 2. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 3. Significance of urinary 11-dehydro-thromboxane B2 in age-related diseases: Focus on atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 11-Dehydrothromboxane B2 - Wikipedia [en.wikipedia.org]

- 5. 11-Dehydro Thromboxane B2/Creatinine Ratio | Rupa Health [rupahealth.com]

- 6. Platelet thromboxane (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wjgnet.com [wjgnet.com]

- 8. Platelet thromboxane (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. blog.irjpl.org [blog.irjpl.org]

- 11. Reactome | TXA2 is hydrolysed to TXB2 [reactome.org]

- 12. Reactome | TXB2 is converted to 11dh-TXB2 by TXDH [reactome.org]

- 13. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. wjgnet.com [wjgnet.com]

- 15. Urine 11-Dehydro-Thromboxane B2 in Aspirin-Naive Males with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

11-Dehydrothromboxane B2: An In-depth Technical Guide to its Role as a Biomarker for In Vivo Platelet Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-dehydrothromboxane B2 (11-dehydro-TXB2) is a major, stable urinary metabolite of thromboxane A2 (TXA2). TXA2 is a potent, yet highly unstable, eicosanoid that plays a critical role in hemostasis and thrombosis through its powerful platelet-aggregating and vasoconstrictive properties. Due to the transient nature of TXA2, direct measurement is not feasible in a clinical or research setting. Consequently, its stable metabolites, particularly this compound, have emerged as reliable biomarkers for assessing in vivo platelet activation.[1][2] This technical guide provides a comprehensive overview of this compound, including its biochemical synthesis, detailed experimental protocols for its measurement, and its clinical utility in various pathological conditions and for monitoring antiplatelet therapy.

Biochemical Pathway of this compound Synthesis

The synthesis of this compound originates from the release of arachidonic acid from the cell membrane phospholipids by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by the cyclooxygenase (COX) enzymes, primarily COX-1 in platelets. Thromboxane synthase then metabolizes PGH2 to the biologically active TXA2. TXA2 is rapidly hydrolyzed to the inactive but more stable thromboxane B2 (TXB2). TXB2 is further metabolized in the liver, primarily through two pathways: β-oxidation to 2,3-dinor-TXB2 and dehydrogenation of the C-11 hydroxyl group by 11-hydroxydehydrogenase to form this compound, which is then excreted in the urine.[3][4]

Quantitative Data on Urinary this compound Levels

The following tables summarize urinary this compound levels across different populations, providing a reference for clinical and research applications. Values are expressed in picograms per milligram of creatinine (pg/mg Cr) to normalize for variations in urine concentration.

Table 1: Urinary this compound Levels in Healthy Individuals and Patients with Cardiovascular Disease (Aspirin-Naive)

| Population | N | Mean ± SD (pg/mg Cr) | Median (pg/mg Cr) | Range (pg/mg Cr) | Reference |

| Healthy Adults | 13 | 635 ± 427 | - | - | [5] |

| Healthy Controls | - | - | - | 2450 - 3337 | [6] |

| Healthy Males | 82 | - | - | 62 - 3121 | [7] |

| Patients with Stable ASCVD (not on aspirin) | 3 | - | - | - | [3] |

| Patients with Diabetes Mellitus | - | - | 3664 | - | [6] |

| Patients with Acute Coronary Syndrome | - | - | 7322 | - | [6] |

| Males with Metabolic Syndrome | 82 | 3453 ± 2010 | - | 494 - 12,224 | [7] |

Table 2: Effect of Aspirin Therapy on Urinary this compound Levels

| Population | Aspirin Dose | N | Before Aspirin (pg/mg Cr) | After Aspirin (pg/mg Cr) | % Reduction | Reference |

| Patients with Diabetes Mellitus | 100 mg/day | 81 | 179 (median) | 51 (median) | 71.5% | [8] |

| Healthy Controls | 100 or 325 mg/day | - | 2450 (mean) | 624 (mean) | 75.1% | [6] |

| Patients with Diabetes Mellitus | 100 or 325 mg/day | - | 3664 (mean) | 995 (mean) | 71.5% | [6] |

| Patients with Acute Coronary Syndrome | - | - | 7322 (mean) | 1349 (mean) | 81.6% | [6] |

| Post-stroke Patients | 40 mg/day | 19 | - | - | 58% | [9] |

| Post-stroke Patients | 320 mg/day | 19 | - | - | 59% (from 40mg) | [9] |

| Patients with Vascular Disease | 81 mg/day | 48 | - | - | 20% increase (from 325mg) | [9] |

| Patients with Vascular Disease | 1300 mg/day | 48 | - | - | 29% (from 325mg) | [9] |

Experimental Protocols

Accurate quantification of urinary this compound is crucial for its utility as a biomarker. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a widely used method for quantifying this compound in urine. Commercial kits are readily available and provide a high-throughput and cost-effective solution.

Detailed Protocol (based on commercially available kits):

1. Sample and Reagent Preparation:

-

Urine Samples: Collect mid-stream urine samples. Centrifuge at 1,000 x g for 15 minutes at 4°C to remove particulate matter. Samples can be assayed immediately or stored at -80°C.[10]

-

Standards: Prepare a standard curve by serially diluting the provided this compound standard in the assay buffer. A typical range is from 15.6 to 2,000 pg/mL.[11]

-

Reagents: Bring all reagents to room temperature before use. Reconstitute and dilute wash buffers, tracers (enzyme-conjugated this compound), and antibodies according to the kit manufacturer's instructions.

2. Assay Procedure:

-

Add 50 µL of standard or urine sample to the appropriate wells of the antibody-coated microplate.

-

Add 50 µL of the this compound-enzyme conjugate (tracer) to each well.

-

Add 50 µL of the primary antibody to each well (except for the non-specific binding wells).

-

Seal the plate and incubate for 18 hours at 4°C or as specified by the kit protocol.

-

Wash the plate three to five times with the diluted wash buffer.

-

Add 200 µL of the enzyme substrate to each well.

-

Incubate the plate at room temperature for 60-90 minutes for color development.

-

Add 50 µL of stop solution to each well to terminate the reaction.

-

Read the absorbance of each well at a wavelength of 405-420 nm using a microplate reader.

3. Data Analysis:

-

Calculate the average absorbance for each set of duplicate wells.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of this compound in the urine samples by interpolating their absorbance values from the standard curve.

-

Normalize the this compound concentration to the creatinine concentration of the urine sample and express the result as pg/mg Cr.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of this compound due to its high selectivity and sensitivity. This method involves solid-phase extraction (SPE) of the urine sample followed by chromatographic separation and mass spectrometric detection.

Detailed Protocol:

1. Sample Preparation (Solid-Phase Extraction):

-

To 1 mL of urine, add a deuterated internal standard of this compound.[5]

-

Acidify the sample to approximately pH 3 with hydrochloric acid.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the acidified urine sample onto the SPE cartridge.

-

Wash the cartridge with water and then with a low percentage of organic solvent (e.g., 10% methanol) to remove polar interferences.

-

Elute the this compound from the cartridge with an organic solvent such as ethyl acetate or methanol.[5]

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.

-

-

Tandem Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly employed.

-

Detection: Selected reaction monitoring (SRM) is used for quantification. The precursor ion for this compound is m/z 367, and a common product ion for quantification is m/z 161.[5]

-

3. Data Analysis:

-

A calibration curve is constructed by analyzing standards of known concentrations.

-

The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification to correct for any sample loss during preparation and for matrix effects.

-

The concentration of this compound in the urine sample is determined from the calibration curve and normalized to the creatinine concentration.

Clinical and Research Applications

Measurement of urinary this compound has several important applications in both clinical practice and research:

-

Assessing Cardiovascular Risk: Elevated levels of this compound are associated with an increased risk of cardiovascular events, such as myocardial infarction and stroke.[3]

-

Monitoring Aspirin Therapy: Aspirin is an irreversible inhibitor of COX-1, thereby reducing TXA2 production. Measuring this compound levels before and after aspirin administration can assess the effectiveness of the therapy.[6][8] A cut-off of 1500 pg/mg creatinine is often used to define a good response to aspirin.[6]

-

Investigating Platelet Activation in Various Diseases: Increased platelet activation is a hallmark of many diseases, including diabetes mellitus, metabolic syndrome, and inflammatory conditions.[5][8] Urinary this compound can serve as a non-invasive tool to study the role of platelets in these pathologies.

-

Drug Development: In the development of new antiplatelet drugs, measuring this compound can provide a quantitative measure of the drug's in vivo efficacy in inhibiting platelet function.

Conclusion

Urinary this compound is a valuable and reliable biomarker for assessing in vivo platelet activation. Its measurement provides crucial insights into thrombotic risk and the effectiveness of antiplatelet therapies. The choice between ELISA and LC-MS/MS for its quantification will depend on the specific requirements of the study, with ELISA being suitable for high-throughput screening and LC-MS/MS providing higher specificity and accuracy for detailed quantitative analysis. This guide provides the foundational knowledge and detailed protocols necessary for researchers, scientists, and drug development professionals to effectively utilize this compound as a biomarker in their work.

References

- 1. Optimization of an enzyme immunoassay for 11-dehydro-thromboxane B(2) in urine: comparison with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. celerion.com [celerion.com]

- 4. mybiosource.com [mybiosource.com]

- 5. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gas chromatographic-mass spectrometric determination of 11-dehydrothromboxane B2 in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of 11-dehydrothromboxane B2 in human urine improved by use of gas chromatography/high-resolution selected ion monitoring with 18O2-labelled analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. stjohnslabs.com [stjohnslabs.com]

- 11. This compound ELISA Kit (ab133054) | Abcam [abcam.com]

The Emergence of 11-Dehydro-Thromboxane B2 as a Key Cardiovascular Biomarker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cardiovascular disease (CVD) management and research, the identification of reliable biomarkers is paramount for risk stratification, therapeutic monitoring, and understanding disease pathophysiology. Among the array of molecules investigated, 11-dehydro-thromboxane B2 (11-dehydro-TXB2) has emerged as a robust and clinically significant biomarker of in vivo platelet activation and thromboxane A2 (TXA2) biosynthesis. This technical guide provides an in-depth overview of the discovery, validation, and clinical application of this compound as a cardiovascular biomarker.

Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, playing a central role in the pathogenesis of atherothrombotic events.[1][2] However, its extremely short half-life in circulation makes direct measurement impractical. Consequently, the focus has shifted to its stable metabolites. This compound, a major urinary metabolite of TXA2, provides a non-invasive and reliable index of systemic TXA2 production.[3][4] Elevated levels of this biomarker have been consistently associated with an increased risk of major adverse cardiovascular events (MACE), making it a valuable tool in both clinical and research settings.[5][6][7]

Biochemical Pathway of 11-Dehydro-Thromboxane B2 Formation

The biosynthesis of this compound is intrinsically linked to the arachidonic acid cascade. Upon cellular stimulation, particularly in platelets, arachidonic acid is liberated from the cell membrane and metabolized by cyclooxygenase-1 (COX-1) to form prostaglandin H2 (PGH2).[1][2] Thromboxane synthase then converts PGH2 into the highly unstable and biologically active TXA2.[8] TXA2 is rapidly hydrolyzed to the inactive thromboxane B2 (TXB2).[9] TXB2 subsequently undergoes further enzymatic conversion in the circulation. One of the key metabolic pathways involves the dehydrogenation of the C-11 hydroxyl group of TXB2 by 11-hydroxythromboxane B2 dehydrogenase, leading to the formation of this compound.[10] This stable metabolite is then excreted in the urine.[4]

Quantitative Data on this compound Levels in Cardiovascular Disease

Numerous clinical studies have quantified urinary this compound levels in various patient populations, providing valuable insights into the degree of platelet activation in different cardiovascular conditions and the efficacy of antiplatelet therapies. The following tables summarize key quantitative findings from the literature.

Table 1: Baseline Urinary this compound Levels in Different Patient Populations

| Patient Population | Mean/Median this compound Level (pg/mg creatinine) | Reference |

| Healthy Controls | 624 - 3337 | [11] |

| Diabetes Mellitus | 995 - 5656 | [11] |

| Acute Coronary Syndrome (ACS) | 7322 | [11] |

| Stable Coronary Artery Disease (CAD) | Median across tertiles: <1021, 1021-1880, >1880 | [6] |

| Atrial Fibrillation | Median: 104 (IQR 50-187) ng/mg | [7] |

| Metabolic Syndrome (males, aspirin-naive) | Elevated in two-thirds of patients (≥2500) | [12] |

| Healthy Adults (by LC-MS-MS) | 635 ± 427 | [13] |

Table 2: Effect of Aspirin on Urinary this compound Levels

| Patient Population | Aspirin Dose | % Inhibition / Post-Aspirin Level (pg/mg creatinine) | Reference |

| Diabetes Mellitus | Daily | 71.7% inhibition | [11] |

| Healthy Controls | Daily | 75.1% inhibition | [11] |

| Acute Coronary Syndrome (ACS) | Daily | 81.6% inhibition (mean level 1349) | [11] |

| Post-Stroke | 40 mg/day | 42% decrease | [14] |

| Post-Stroke | 320 mg/day | 78% decrease | [14] |

| Post-Stroke | 1280 mg/day | 91% decrease | [14] |

| Diabetes (ASCEND trial) | 100 mg/day | 71% lower than placebo | [15] |

| Healthy and CAD patients | 75 mg/day | 74% inhibition | [16] |

Experimental Protocols for the Measurement of this compound

Accurate and reproducible measurement of this compound is crucial for its clinical and research utility. The two primary methods employed are enzyme-linked immunosorbent assay (ELISA) and mass spectrometry (MS)-based techniques.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method due to its relative simplicity and high throughput. Commercially available ELISA kits for this compound are typically competitive assays.

Principle: The assay involves a competition between unlabeled this compound in the sample and a fixed amount of labeled this compound (e.g., conjugated to an enzyme) for a limited number of binding sites on a specific antibody coated on a microplate. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of unlabeled antigen in the sample.

Generalized Protocol:

-

Sample Preparation: Urine samples are centrifuged to remove sediment. Depending on the kit, a solid-phase extraction (SPE) step may be recommended to purify and concentrate the analyte.[17]

-

Assay Procedure:

-

Standards and samples are added to the wells of the antibody-coated microplate.

-

Enzyme-conjugated this compound is added to each well.

-

The plate is incubated to allow for competitive binding.

-

The plate is washed to remove unbound reagents.

-

A substrate solution is added, which is converted by the enzyme to produce a colored product.

-

The reaction is stopped, and the absorbance is read using a microplate reader.

-

-

Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of this compound in the samples is then interpolated from this curve. Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.[18]

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold-standard methods for the quantification of this compound due to their high specificity and sensitivity.[13][17]

Principle: MS-based methods involve the separation of the analyte from other urinary components by chromatography, followed by its ionization and detection based on its mass-to-charge ratio. The use of a stable isotope-labeled internal standard is essential for accurate quantification.

Generalized Protocol (LC-MS/MS):

-

Sample Preparation:

-

A known amount of a deuterium-labeled internal standard of this compound is added to the urine sample.

-

The sample undergoes solid-phase extraction (SPE) for purification and concentration.[13]

-

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where this compound and its internal standard are separated from other molecules on a chromatographic column.

-

Mass Spectrometric Detection:

-

The eluent from the chromatograph is introduced into the mass spectrometer.

-

The molecules are ionized (e.g., by electrospray ionization).

-

In a tandem mass spectrometer, specific precursor ions for this compound and its internal standard are selected and fragmented.

-

Specific product ions are then monitored for quantification (Selected Reaction Monitoring - SRM).[13]

-

-

Data Analysis: The concentration of this compound is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.

Clinical Significance and Future Directions

The measurement of urinary this compound has significant clinical implications. Elevated levels are associated with a higher risk of future cardiovascular events and all-cause mortality in patients with stable coronary artery disease and atrial fibrillation.[6][7] This suggests that this compound could be used for risk stratification in these patient populations. Furthermore, it serves as a valuable pharmacodynamic biomarker to assess the effectiveness of antiplatelet therapy, particularly aspirin.[3][15] Incomplete suppression of this compound by aspirin may identify patients with "aspirin resistance" who might benefit from alternative or intensified antiplatelet strategies.[11]

Future research will likely focus on establishing standardized cutoff values for this compound to guide clinical decision-making. Further investigation into the non-platelet sources of TXA2 and their contribution to urinary this compound levels in various disease states is also warranted.[4] The integration of this compound measurement into large-scale clinical trials will be crucial to definitively establish its role in personalized cardiovascular medicine.

References

- 1. droracle.ai [droracle.ai]

- 2. Thromboxane and the thromboxane receptor in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 11-Dehydrothromboxane B2 - Wikipedia [en.wikipedia.org]

- 4. Urine 11-Dehydro-Thromboxane B2 in Aspirin-Naive Males with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urinary 11-Dehydro-Thromboxane B2 and Mortality in Patients With Stable Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. Reactome | TXB2 is converted to 11dh-TXB2 by TXDH [reactome.org]

- 11. wjgnet.com [wjgnet.com]

- 12. mdpi.com [mdpi.com]

- 13. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. Effect of low-dose aspirin on urinary 11-dehydro-thromboxane B2 in the ASCEND (A Study of Cardiovascular Events iN Diabetes) randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ashpublications.org [ashpublications.org]

- 17. Optimization of an enzyme immunoassay for 11-dehydro-thromboxane B(2) in urine: comparison with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 11-Dehydro Thromboxane B2/Creatinine Ratio | Rupa Health [rupahealth.com]

The Physiological Role of 11-Dehydrothromboxane B2 in Hemostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-dehydrothromboxane B2 (11-dehydro-TXB2) is a major, stable, and long-lived metabolite of the potent platelet agonist thromboxane A2 (TXA2).[1][2] While traditionally considered biologically inactive, emerging evidence suggests a more nuanced role for this molecule. This technical guide provides an in-depth exploration of the physiological function of this compound in hemostasis. It details its primary utility as a reliable biomarker for in vivo platelet activation and its application in monitoring antiplatelet therapies.[3][4] Furthermore, this guide delves into its direct, albeit non-platelet-aggregating, cellular effects, particularly on inflammatory cells. Detailed experimental protocols for its quantification and the assessment of platelet function are provided, alongside quantitative data and signaling pathway diagrams to offer a comprehensive resource for researchers in the fields of thrombosis, hemostasis, and cardiovascular drug development.

Introduction: From a Potent Agonist to a Stable Metabolite

Hemostasis, the physiological process that halts bleeding at the site of vascular injury, is a complex interplay between platelets, coagulation factors, and the vascular endothelium. A key mediator in this process is Thromboxane A2 (TXA2), a highly unstable eicosanoid synthesized by activated platelets.[5][6] TXA2 is a potent vasoconstrictor and induces robust platelet aggregation, amplifying the thrombotic response.[6] However, with a half-life of only about 30 seconds in aqueous solution, direct measurement of TXA2 in vivo is not feasible.[5]

TXA2 is rapidly hydrolyzed to the inactive and more stable thromboxane B2 (TXB2).[7] TXB2 is then further metabolized in the liver to 11-dehydrothromboxane B2 (this compound), which is excreted in the urine.[3][7] Due to its stability and longer half-life, urinary this compound has emerged as a crucial and reliable index of systemic TXA2 production and, by extension, in vivo platelet activation.[1][8]

Physiological Functions of this compound

An Indirect Role in Hemostasis as a Biomarker of Platelet Activation

The primary and most well-established function of this compound in the context of hemostasis is its role as a biomarker. Elevated urinary levels of this compound are indicative of increased platelet activation and are associated with a heightened risk of atherothrombotic events, including myocardial infarction and stroke.[4][8] This makes it a valuable tool for cardiovascular risk assessment in various patient populations.[4]

Monitoring Antiplatelet Therapy

Low-dose aspirin is a cornerstone of antiplatelet therapy, irreversibly inhibiting cyclooxygenase-1 (COX-1) in platelets and thereby blocking the production of TXA2.[3][7] The efficacy of aspirin therapy can be monitored by measuring the suppression of urinary this compound levels.[1][9] Incomplete suppression of this compound in patients on aspirin may indicate "aspirin resistance" and is associated with an increased risk of future cardiovascular events.[3]

Direct Cellular Effects Beyond Platelets

While this compound does not induce or inhibit platelet aggregation, it is not entirely biologically inert.[10][11] Studies have shown that this compound can act as a full agonist of the chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2).[10][11] This receptor is present on eosinophils and basophils, suggesting a potential role for this compound in inflammatory and allergic responses, which are increasingly recognized as contributors to thrombosis.[10][11]

Quantitative Data on this compound Levels

The following tables summarize quantitative data on urinary this compound levels in different populations and the impact of aspirin therapy.

Table 1: Baseline Urinary this compound Levels in Different Patient Populations

| Patient Population | Mean/Median Urinary this compound (pg/mg creatinine) | Reference |

| Healthy Controls | 3337 | [12] |

| Patients with Diabetes Mellitus | 5656 | [12] |

| Patients with Acute Coronary Syndrome | Higher than healthy controls and patients with stable CAD | [3] |

| Stroke Patients (not on aspirin) | 4314 | [13] |

| Healthy Subjects | 0.9-1.8 pg/mL (plasma) | [14] |

| Patients with Severe Atherosclerosis | 5-50 pg/mL (plasma) | [14] |

Table 2: Effect of Aspirin on Urinary this compound Levels

| Study Population | Aspirin Dosage | Percentage Reduction in Urinary this compound | Reference |

| Patients with Diabetes Mellitus | 100 mg/day | 71% | [9] |

| Patients with Diabetes Mellitus | Daily | 71.7% | [12] |

| Healthy Controls | Daily | 75.1% | [12] |

| Post-stroke Subjects | Increase from 40 to 320 mg/day | 58% | [15] |

| Post-stroke Subjects | Increase from 320 to 1280 mg/day | 59% | [15] |

Experimental Protocols

Measurement of Urinary this compound by ELISA

This protocol outlines the key steps for a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound in urine.

Materials:

-

96-well microplate coated with goat anti-mouse IgG

-

This compound standard

-

This compound antibody

-

This compound-alkaline phosphatase conjugate

-

Wash buffer

-

p-Nitrophenyl phosphate (pNPP) substrate

-

Stop solution (e.g., 3 M NaOH)

-

Urine samples

-

Creatinine assay kit

Procedure:

-

Sample Preparation: Centrifuge urine samples to remove particulate matter. Dilute samples as necessary with assay buffer.

-

Standard Curve Preparation: Prepare a serial dilution of the this compound standard to create a standard curve.

-

Assay:

-

Add standards, controls, and urine samples to the appropriate wells of the microplate.

-

Add the this compound-alkaline phosphatase conjugate to each well.

-

Add the this compound antibody to each well.

-

Incubate the plate, typically overnight at 4°C or for a specified time at room temperature.

-

-

Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

-

Substrate Addition: Add the pNPP substrate solution to each well and incubate at room temperature to allow for color development.

-

Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

-

Reading: Read the absorbance of each well at 405 nm using a microplate reader.

-

Calculation: Calculate the concentration of this compound in the samples by interpolating from the standard curve. Normalize the results to the urinary creatinine concentration to account for variations in urine dilution.

Platelet Aggregation Assay by Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet function and is used to evaluate the effects of various agonists and inhibitors on platelet aggregation.[16][17]

Materials:

-

Light Transmission Aggregometer

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Agonists (e.g., arachidonic acid, ADP, collagen, thrombin)

-

Saline (as a negative control)

-

Siliconized cuvettes with stir bars

Procedure:

-

Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate as an anticoagulant. The first few milliliters of blood should be discarded to avoid activation due to venipuncture.[18]

-

PRP and PPP Preparation:

-

Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.[16] Carefully transfer the supernatant (PRP) to a separate tube.

-

Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes.

-

-

Instrument Calibration: Calibrate the aggregometer using PRP to set 0% aggregation and PPP to set 100% aggregation.

-

Aggregation Measurement:

-

Pipette a specific volume of pre-warmed PRP into a cuvette with a stir bar.

-

Place the cuvette in the heating block of the aggregometer (37°C).

-

Add the agonist of choice to the PRP and start recording the change in light transmission over time.

-

The extent of aggregation is measured as the maximum percentage change in light transmission.

-

Signaling Pathways and Experimental Workflows

Thromboxane A2 Biosynthesis and Metabolism

The following diagram illustrates the metabolic pathway from arachidonic acid to the urinary excretion of this compound.

Caption: Thromboxane A2 biosynthesis and metabolism pathway.

Thromboxane A2 Signaling in Platelets

This diagram shows the signaling cascade initiated by TXA2 binding to its receptor on platelets, leading to platelet activation and aggregation.

Caption: Thromboxane A2 signaling pathway in platelets.

Experimental Workflow for Assessing Aspirin Response

This diagram outlines the workflow for evaluating a patient's response to aspirin therapy using urinary this compound measurement.

Caption: Workflow for assessing aspirin response.

Conclusion

11-dehydrothromboxane B2 holds a significant, albeit primarily indirect, position in the physiology of hemostasis. Its stability and correlation with in vivo TXA2 production have established it as an indispensable biomarker for assessing platelet activation and the efficacy of antiplatelet therapies. While largely considered biologically inactive in the context of direct platelet aggregation, its ability to activate other cell types, such as eosinophils and basophils, hints at a broader role in the intricate network of thrombosis and inflammation. The methodologies and data presented in this guide offer a robust framework for researchers and clinicians to utilize this compound as a valuable tool in the investigation and management of hemostatic and thrombotic disorders. Further research into the non-platelet-mediated effects of this compound may unveil novel therapeutic targets in cardiovascular and inflammatory diseases.

References

- 1. 11-Dehydrothromboxane B2 - Wikipedia [en.wikipedia.org]

- 2. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Platelet thromboxane (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11-Dehydro Thromboxane B2/Creatinine Ratio | Rupa Health [rupahealth.com]

- 5. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 6. Thromboxane - Wikipedia [en.wikipedia.org]

- 7. wjgnet.com [wjgnet.com]

- 8. openmedicinejournal.com [openmedicinejournal.com]

- 9. Effect of low-dose aspirin on urinary 11-dehydro-thromboxane B2 in the ASCEND (A Study of Cardiovascular Events iN Diabetes) randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 11-Dehydro-thromboxane B2, a stable thromboxane metabolite, is a full agonist of chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2) in human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Urinary 11-dehydro-thromboxane B(2) and coagulation activation markers measured within 24 h of human acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. ahajournals.org [ahajournals.org]

- 16. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 17. plateletservices.com [plateletservices.com]

- 18. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Extra-Platelet Sources of 11-Dehydrothromboxane B2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the extra-platelet cellular sources responsible for the production of 11-dehydrothromboxane B2 (11-dehydro-TXB2), a stable metabolite of the potent but unstable vasoconstrictor and platelet aggregator, thromboxane A2 (TXA2). While platelets are the primary source of systemic TXA2, a significant portion, estimated to be around 30%, originates from other cell types, particularly in the context of inflammation.[1][2][3] This guide will detail the key cellular players, the biochemical pathways involved, quantitative data on their production, and the experimental protocols for their assessment.

Cellular Sources of Extra-Platelet this compound

Beyond platelets, several cell types have been identified as sources of TXA2, and consequently its metabolite this compound. These extra-platelet sources are particularly relevant in inflammatory and cardiovascular diseases.

Monocytes and Macrophages: These inflammatory cells are a significant source of extra-platelet TXA2.[1][4] In inflammatory conditions, monocytes and macrophages are activated and upregulate the expression of cyclooxygenase-2 (COX-2), an enzyme crucial for prostanoid synthesis.[2][3][4] This COX-2-dependent pathway contributes to the overall systemic levels of this compound. Macrophages, as key players in the immune response, can be stimulated by various factors to produce a range of inflammatory mediators, including TXA2.[5][6]

Endothelial Cells: The vascular endothelium, while being a major source of the vasodilator prostacyclin, is also capable of synthesizing TXA2.[7][8] Studies have shown that endothelial cells in culture can spontaneously secrete TXA2, and this production can be enhanced by the presence of arachidonic acid.[7] This endothelial contribution to the thromboxane pool is an important consideration in vascular biology and pathology.

Biochemical Signaling Pathways

The synthesis of this compound from extra-platelet sources follows a well-defined enzymatic cascade originating from arachidonic acid.

Arachidonic Acid Metabolism: The process begins with the liberation of arachidonic acid from membrane phospholipids by phospholipase A2. Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes, with COX-2 being particularly important in inflammatory cells like macrophages.[2][3][4] COX enzymes convert arachidonic acid to the unstable intermediate prostaglandin H2 (PGH2).[9]

Thromboxane A2 Synthesis and Metabolism: PGH2 is subsequently converted to TXA2 by the enzyme thromboxane synthase.[9] TXA2 is highly unstable and is rapidly hydrolyzed, either non-enzymatically or enzymatically, to the more stable but biologically inactive thromboxane B2 (TXB2).[4][9] TXB2 is then further metabolized in the liver to several products, including this compound, which is then excreted in the urine.[4]

Signaling Pathway Diagram

Caption: Biosynthesis of this compound from extra-platelet sources.

Quantitative Data on this compound Production

The urinary excretion of this compound is a reliable biomarker for in vivo TXA2 synthesis and platelet activation.[10][11] Elevated levels are associated with various cardiovascular and inflammatory conditions.[10] The following tables summarize quantitative data from studies measuring urinary this compound levels in different populations.

Table 1: Baseline Urinary this compound Levels in Different Cohorts

| Cohort | Mean Urinary this compound (pg/mg creatinine) | Reference |

| Healthy Controls | 2450 | [4] |

| Patients with Diabetes Mellitus | 3664 | [4] |

| Patients with Acute Coronary Syndrome | Significantly higher than controls | [4] |

| Males with Metabolic Syndrome | Elevated in two-thirds of patients (≥2500) | [2][3] |

Table 2: Effect of Aspirin on Urinary this compound Levels

| Cohort | Intervention | Mean Post-Aspirin Urinary this compound (pg/mg creatinine) | % Inhibition | Reference |

| Healthy Controls | Daily Aspirin | 624 | 75.1% | [4] |

| Patients with Diabetes Mellitus | Daily Aspirin | 995 | 71.7% | [4] |

| Patients with Acute Coronary Syndrome | Daily Aspirin | - | 81.6% | [4] |

Note: The cut-off for defining poor aspirin responders has been suggested as >1500 pg/mg of urinary this compound post-aspirin ingestion.[4]

Experimental Protocols for Measuring this compound

The measurement of urinary this compound is a key experimental procedure for assessing systemic TXA2 production.

A. Sample Collection and Preparation

-

Urine Collection: Collect spot urine samples from subjects. For longitudinal studies, consistent timing of collection (e.g., first morning void) is recommended to minimize diurnal variations.

-

Sample Storage: Immediately after collection, centrifuge the urine samples to remove any cellular debris. Store the supernatant at -80°C until analysis to ensure the stability of the metabolite.[12]

-

Creatinine Measurement: Measure the creatinine concentration in the urine samples to normalize the this compound levels. This accounts for variations in urine dilution.

B. Measurement of this compound

Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)

This is a commonly used method due to its relative simplicity and availability of commercial kits.

-

Reagent Preparation: Prepare all reagents, standards, and samples as per the manufacturer's instructions for the specific ELISA kit (e.g., Cayman Chemical, Assay #519510).[1]

-

Assay Procedure:

-

Add standards and samples to the wells of a microplate pre-coated with an antibody specific for this compound.

-

Add a fixed amount of horseradish peroxidase (HRP)-labeled this compound to each well. This will compete with the this compound in the sample for binding to the antibody.

-

Incubate the plate for the specified time to allow for competitive binding.

-

Wash the plate to remove any unbound reagents.

-

Add a substrate solution that will react with the HRP to produce a color change.

-

Stop the reaction and measure the absorbance of each well using a microplate reader.

-

-

Data Analysis: The intensity of the color is inversely proportional to the concentration of this compound in the sample. Calculate the concentration of this compound in the samples by comparing their absorbance to a standard curve generated from the known concentrations of the standards. Normalize the results to the creatinine concentration (pg/mg creatinine).

Method 2: Mass Spectrometry (MS)

Gas chromatography/mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher specificity and sensitivity.

-

Sample Preparation:

-

Perform solid-phase extraction to purify and concentrate this compound from the urine samples.

-

Derivatize the extracted metabolite to improve its chromatographic and mass spectrometric properties.